molecular formula C65H82N2O18S2 B13844728 Atracurium besylate, (1R,2R,1'S,2'S)- CAS No. 96946-50-8

Atracurium besylate, (1R,2R,1'S,2'S)-

Cat. No.: B13844728
CAS No.: 96946-50-8
M. Wt: 1243.5 g/mol
InChI Key: XXZSQOVSEBAPGS-UDVWXPNDSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

Atracurium besylate is synthesized through a multi-step process involving the reaction of isoquinolinium derivatives with various reagents. The key steps include the formation of isoquinolinium intermediates, followed by their coupling with appropriate linkers to form the final compound . The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the intermediates and the final product.

Industrial Production Methods

Industrial production of atracurium besylate involves large-scale synthesis using similar synthetic routes as in laboratory settings but optimized for efficiency and yield. The process includes stringent quality control measures to ensure the purity and consistency of the final product . The compound is then formulated into injectable solutions for medical use.

Chemical Reactions Analysis

Types of Reactions

Atracurium besylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically occurs in the presence of water and esterases.

    Hofmann Elimination: Occurs under physiological conditions without the need for specific reagents.

Major Products Formed

Properties

CAS No.

96946-50-8

Molecular Formula

C65H82N2O18S2

Molecular Weight

1243.5 g/mol

IUPAC Name

benzenesulfonate;5-[3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1S,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate

InChI

InChI=1S/C53H72N2O12.2C6H6O3S/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6;2*7-10(8,9)6-4-2-1-3-5-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3;2*1-5H,(H,7,8,9)/q+2;;/p-2/t42-,43+,54-,55+;;

InChI Key

XXZSQOVSEBAPGS-UDVWXPNDSA-L

Isomeric SMILES

C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N@@+]4(CCC5=CC(=C(C=C5[C@@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-]

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-]

Origin of Product

United States

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